molecular formula C17H15NO3S B2686613 N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide CAS No. 896011-53-3

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide

Cat. No.: B2686613
CAS No.: 896011-53-3
M. Wt: 313.37
InChI Key: FEUXKDPSAZSJCF-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide compound.

Industrial Production Methods: Industrial production of benzothiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to benzothiophene scaffolds .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can be compared with other benzothiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other benzothiophene derivatives.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-14-5-3-4-13(16(14)21-2)17(19)18-12-6-7-15-11(10-12)8-9-22-15/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUXKDPSAZSJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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